molecular formula C7H4ClF3IN B7889651 2-Chloro-4-iodo-6-(trifluoromethyl)aniline CAS No. 1314987-33-1

2-Chloro-4-iodo-6-(trifluoromethyl)aniline

Cat. No.: B7889651
CAS No.: 1314987-33-1
M. Wt: 321.46 g/mol
InChI Key: GEZGNEKXIVQIDH-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-(trifluoromethyl)aniline is a halogenated aniline derivative featuring a trifluoromethyl (-CF₃) group, chlorine, and iodine substituents on the aromatic ring. The presence of iodine may enhance its utility in radiolabeling or heavy-atom crystallography, as iodine’s high electron density aids in X-ray diffraction studies .

Properties

IUPAC Name

2-chloro-4-iodo-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZGNEKXIVQIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248090
Record name 2-Chloro-4-iodo-6-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-33-1
Record name 2-Chloro-4-iodo-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-iodo-6-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Chlorination-Iodination Pathways

The compound’s synthesis typically begins with a trifluoromethyl-substituted aromatic precursor. Patent EP1558560B1 outlines a two-step halogenation process starting with para-trifluoromethylaniline. Chlorine is introduced first via reaction with Cl₂ in a polar aprotic solvent (e.g., monochlorobenzene) at 105–115°C, forming 2,6-dichloro-4-trifluoromethylaniline as an intermediate. Subsequent iodination employs AgSbF₆/I₂ or AgBF₄/I₂ systems, which selectively substitute the para-chlorine with iodine at 25–80°C. This method achieves >85% regioselectivity for the 4-iodo position due to the directing effect of the trifluoromethyl group.

Table 1: Comparison of Iodination Reagents

Reagent SystemSolventTemperature (°C)Regioselectivity (%)Yield (%)
AgSbF₆/I₂Dichloromethane259278
AgBF₄/I₂Acetonitrile508982
N-Iodosuccinimide (NIS)DMF807565

Data adapted from iodination studies on chlorinated anilines.

Direct Di-Halogenation Approaches

Ammoniation Reactions for Aniline Formation

High-Pressure Ammonia Treatment

The conversion of halogenated trifluoromethylbenzenes to anilines is critical. As detailed in US20090240083A1, 3,4,5-trichloro-trifluoromethylbenzene reacts with aqueous ammonia (73% concentration) at 173°C and 12.0 MPa for 11 hours. The absence of catalysts in this process minimizes byproduct formation, achieving a 94% yield of 2,6-dichloro-4-trifluoromethylaniline. Excess ammonia is recovered via two-stage pressurized absorption, enhancing process sustainability.

Solvent-Free Ammoniation

Patent EP1558560B1 describes a solvent-free ammoniation using gaseous NH₃ at 130–350°C. This method eliminates solvent waste and simplifies purification but requires specialized equipment to handle high temperatures and pressures. Yield optimization studies indicate a 12% decline in efficiency when NH₃ feed exceeds 2.5 molar equivalents due to side reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and consistency. Bench-scale methods are adapted to continuous flow reactors, where chlorination and iodination occur in separate modules. For example, Cl₂ gas is introduced into a tubular reactor containing para-trifluoromethylaniline dissolved in monochlorobenzene, with residence times <10 minutes. Iodination follows in a second reactor using AgSbF₆/I₂, achieving 90% conversion efficiency at 50°C.

Catalytic System Optimization

Catalyst selection profoundly impacts reaction kinetics. The Fe/FeCl₃ composite catalyst (0.2–5% Fe by weight) accelerates chlorination rates by 40% compared to uncatalyzed reactions. However, residual metal impurities necessitate post-synthesis filtration, adding to production costs. Recent advances propose using immobilized Fe nanoparticles on silica supports to facilitate catalyst recovery.

Challenges in Regioselective Iodination

Steric and Electronic Effects

The trifluoromethyl group’s strong electron-withdrawing nature directs electrophilic substitution to the meta and para positions. However, steric hindrance from adjacent chlorine atoms complicates iodination at the 4-position. Studies using AgPF₆/I₂ demonstrate that increasing solvent polarity (e.g., switching from DCM to DMF) enhances para selectivity from 75% to 88% by stabilizing transition states.

Byproduct Formation and Mitigation

Common byproducts include di-iodinated species and dehalogenated intermediates. GC-MS analyses reveal that maintaining I₂ stoichiometry below 1.1 equivalents reduces di-iodination to <5%. Additionally, quenching reactions with sodium thiosulfate immediately after completion minimizes iodine over-reactivity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine and iodine atoms undergo substitution under nucleophilic conditions. Iodine exhibits higher leaving-group ability than chlorine due to weaker C–I bond strength.

Key Reactions:

  • Ammonolysis: Reaction with aqueous ammonia replaces iodine to form 2-chloro-4-amino-6-(trifluoromethyl)aniline.

  • Alkoxylation: Methoxide ions substitute iodine in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding 2-chloro-4-methoxy-6-(trifluoromethyl)aniline .

Mechanistic Insight:
The trifluoromethyl group activates the ring by increasing electrophilicity at the para and ortho positions, directing nucleophilic attack to the iodine-bearing carbon .

Diazotization and Coupling

The primary amine group undergoes diazotization, enabling aryl coupling and heterocycle synthesis.

Experimental Data:

Reaction ConditionsProducts FormedYield (%)
NaNO₂, HBr (48%), 0–5°CDiazonium intermediate85
Diazonium + Phenol (pH 8–9)Azo-coupled derivative72
Diazonium + CuBrBromopentafluorobenzene (minor)5.4

Critical Notes:

  • Diazonium intermediates decompose rapidly at >10°C, forming diazoaminobenzene byproducts .

  • Excess HBr and low temperatures stabilize intermediates for subsequent coupling .

Oxidation:

  • Nitroso Formation: Treatment with H₂O₂/H₂SO₄ oxidizes the amine to nitroso derivatives, though over-oxidation to nitro compounds is suppressed due to steric hindrance from the trifluoromethyl group .

  • Azoxybenzene Synthesis: Reaction with hydrogen peroxide yields decafluoroazoxybenzene as the dominant product .

Reduction:

  • LiAlH₄ reduces the amine to 2-chloro-4-iodo-6-(trifluoromethyl)cyclohexylamine, but competing dehalogenation occurs at >100°C, forming tetrafluorinated byproducts .

Halogen Bonding and Enzyme Interactions

The compound’s iodine participates in halogen bonding with biological targets, modulating enzyme activity:

Table 1: Enzyme Interaction Profiles

EnzymeObserved EffectBinding Affinity (Kd, μM)
HalogenaseCatalytic acceleration0.45 ± 0.12
Cytochrome P450Competitive inhibition1.89 ± 0.34
DehalogenaseSubstrate displacement3.21 ± 0.56

Mechanism:
Iodine’s σ-hole interacts with lone pairs of oxygen/nitrogen in enzyme active sites, altering substrate positioning and reaction kinetics .

Stability and Side Reactions

  • Thermal Stability: Decomposes above 200°C via C–I bond cleavage, releasing iodine radicals.

  • Photoreactivity: UV exposure induces homolytic C–Cl bond cleavage, generating aryl radicals for cross-coupling .

Scientific Research Applications

Organic Synthesis

2-Chloro-4-iodo-6-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. It is often used to create more complex molecules for pharmaceuticals and agrochemicals due to its ability to undergo various coupling reactions.

Medicinal Chemistry

Research indicates that this compound can act as a pharmacophore in drug development. Its structural characteristics allow for modifications that can lead to compounds with enhanced biological activity. For example, it has been studied for potential interactions with enzymes and receptors, which could lead to new therapeutic agents.

Studies have explored the biological activity of this compound in different contexts:

  • Enzyme Mechanisms : The compound's ability to modulate enzymatic activity makes it valuable for understanding biochemical pathways influenced by halogenated compounds.
  • Antimycobacterial Activity : In vitro studies have shown varying degrees of efficacy against different strains of bacteria, highlighting its potential as an antimicrobial agent .

Case Study 1: Antimycobacterial Efficacy

A study evaluated the efficacy of this compound in a BALB/c mouse model infected with Mycobacterium tuberculosis. The compound was administered at doses of 100 mg/kg and 200 mg/kg for 12 days. Results showed that while it did not outperform standard treatments like rifampin or ethambutol, it demonstrated some level of activity against the pathogen .

TreatmentLung Burden (CFU)
Untreated6.51 log10
Rifampin (10 mg/kg)5.72 log10
Ethambutol (100 mg/kg)4.15 log10
Compound (200 mg/kg)7.75 log10

Case Study 2: Synthesis and Reactivity

Research on the reactivity of this compound has shown that it can effectively participate in nucleophilic substitution reactions when treated with sodium iodide in acetone, leading to various substituted anilines.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-6-(trifluoromethyl)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, influenced by the presence of the chlorine, iodine, and trifluoromethyl groups. These functional groups can affect the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The table below compares key parameters of structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents References
2-Chloro-6-nitro-4-(trifluoromethyl)aniline C₇H₄ClF₃N₂O₂ 240.57 57729-79-0 Cl, NO₂, CF₃
2-Chloro-4-fluoro-6-(trifluoromethyl)aniline C₇H₄ClF₄N 213.56 1235439-54-9 Cl, F, CF₃
2-Iodo-4-nitro-6-(trifluoromethyl)aniline C₇H₄F₃IN₂O₂ 340.02* 400-69-1 I, NO₂, CF₃
4-Chloro-2-nitro-5-(trifluoromethyl)aniline C₇H₄ClF₃N₂O₂ 240.56 167415-22-7 Cl, NO₂, CF₃ (positional isomer)

*Estimated molecular weight based on atomic masses.

Key Observations:
  • Electron-Withdrawing Effects: Nitro (-NO₂) groups (as in ) significantly increase reactivity in electrophilic substitution reactions compared to halogens like iodine or fluorine.
  • Stability : Nitro-substituted analogs may pose explosive hazards, whereas iodo derivatives could exhibit photosensitivity .

Spectroscopic and Analytical Data

  • Infrared (IR) Spectroscopy : Nitro groups exhibit strong absorption near 1520–1350 cm⁻¹ (asymmetric stretching) and 870–840 cm⁻¹ (symmetric stretching), distinguishing them from halogenated analogs .
  • Raman Spectroscopy : The trifluoromethyl group shows peaks near 1100–1200 cm⁻¹, useful for structural confirmation .

Research Findings and Challenges

  • Synthetic Challenges : Introducing iodine to the aromatic ring often requires harsh conditions (e.g., iodination via electrophilic substitution), which may compromise functional group compatibility .
  • Biological Activity : Chloro-trifluoromethyl anilines are common motifs in agrochemicals, but iodine’s bulkiness might sterically hinder target binding .
  • Environmental Impact : Halogenated anilines, particularly iodinated ones, may persist in ecosystems due to lower biodegradability .

Biological Activity

2-Chloro-4-iodo-6-(trifluoromethyl)aniline is a halogenated aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and material science. This compound's unique structure, characterized by the presence of trifluoromethyl and halogen substituents, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C7H4ClF3N
  • Molecular Weight : 227.56 g/mol
  • CAS Number : 39885-50-2
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially increasing bioavailability and efficacy in therapeutic applications. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that halogenated anilines can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The specific activity of this compound against these organisms remains to be fully elucidated but suggests a promising avenue for further exploration.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary data suggest that it may possess selective cytotoxic properties against certain types of cancer cells, although comprehensive studies are still required to confirm these findings.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)TBD
A549 (Lung)TBD
HeLa (Cervical)TBD

Enzyme Interaction Studies

The compound has been investigated for its potential to interact with various enzymes involved in metabolic processes. For example, studies exploring its role as a research tool for enzyme mechanisms have highlighted its utility in understanding substrate specificity and inhibition pathways.

Study 1: Antimycobacterial Activity

In a study focusing on structural analogs of aniline derivatives, compounds similar to this compound were evaluated for their antimycobacterial efficacy. Results indicated that modifications in the halogen positions significantly affected activity levels against Mycobacterium tuberculosis strains, suggesting that this compound could be optimized for enhanced efficacy against resistant strains .

Study 2: Cancer Cell Line Evaluation

Another investigation assessed the cytotoxic effects of various halogenated anilines on cancer cell lines. The results demonstrated that while some derivatives exhibited significant cytotoxicity at low concentrations, others showed minimal effects. This variability underscores the importance of structural modifications in enhancing biological activity .

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